

Application Note and Protocol: Synthesis of 5-(1,1-Dimethylheptyl)resorcinol

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Compound of Interest

Compound Name: 5-(1,1-Dimethylheptyl)resorcinol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a key intermediate in the pharmaceutical industry, notably as a precursor for the synthesis of Nabilone, a synthetic cannabinoid used for treating chemotherapy-induced nausea and vomiting.[1] This document provides a detailed protocol for the chemical synthesis of **5-(1,1-Dimethylheptyl)resorcinol**, CAS number 56469-10-4.[1][2] The compound, with the molecular formula $C_{15}H_{24}O_2$, presents as an off-white to light beige solid.[1][2] The protocol is intended for use by qualified professionals in a laboratory setting. Adherence to all applicable safety guidelines is mandatory.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₅ H ₂₄ O ₂
Molecular Weight	236.35 g/mol [1]
Appearance	Off-white to light beige solid[2]
Melting Point	88-90 °C[1]
Boiling Point	358.5 °C at 760 mmHg[1]
Density	1.003 g/cm ³ [1]
Flash Point	162.4 °C[1]
Solubility	Insoluble in water[3]

Experimental Protocol: Multi-step Synthesis

This protocol outlines a multi-step synthesis route to produce **5-(1,1-Dimethylheptyl)resorcinol**.

Step 1: Synthesis of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene

This step involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol.

- Reagents and Materials:
 - 2,6-dimethoxyphenol
 - 1,1-dimethyl-1-heptanol
 - Methanesulfonic acid
 - Halogenated disubstituted phosphite
 - Alkali metal (e.g., sodium)
 - Appropriate solvents (e.g., benzene, ether)

- Ice
- Magnesium sulfate
- Procedure:
 - In a suitable reaction vessel, react 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of methanesulfonic acid to produce 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.[4]
 - The resulting compound is then reacted with a halogenated disubstituted phosphite to yield 2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate.[4]
 - This phosphate derivative is subsequently reacted with an alkali metal to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[4]
 - The reaction mixture should be refluxed for approximately one hour.[5]
 - After cooling, the resulting suspension is poured onto ice.[5]
 - The aqueous phase is separated and washed with ether. The ether solution is combined with the organic phase and extracted with a sodium hydroxide solution.[5]
 - The combined ether layers are dried with magnesium sulfate and concentrated in vacuo to obtain the crude product.[5]

Step 2: Demethylation to **5-(1,1-Dimethylheptyl)resorcinol**

This final step involves the demethylation of the dimethoxy intermediate.

- Reagents and Materials:
 - 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene (from Step 1)
 - Boron tribromide
 - Aqueous sodium or potassium hydroxide solution (0.5 N to 2 N)
 - Aqueous sulfuric acid or hydrochloric acid

- Procedure:
 - React the 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene with boron tribromide to cleave the methyl ether groups.[4]
 - Alternatively, alkaline hydrolysis can be performed using an aqueous sodium or potassium hydroxide solution at an elevated temperature (60-100 °C) for 0.5 to 5 hours.[5]
 - Acid hydrolysis is another option, which can be carried out by heating the intermediate in aqueous sulfuric acid or hydrochloric acid at a temperature between 50 °C and the boiling point of the acid medium.[5]
 - The final product, **5-(1,1-Dimethylheptyl)resorcinol**, is then recovered from the reaction mixture.[4]
 - Purification can be achieved through crystallization from a solvent mixture such as benzene and hexane.[5]

Reaction Conditions and Yields (Illustrative)

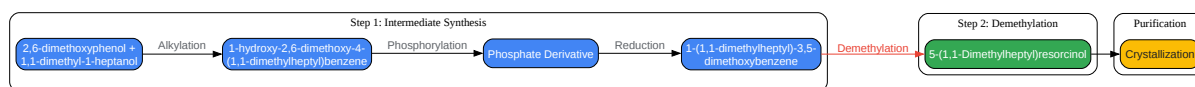
Step	Key Reactants	Catalyst/Reagent	Temperature	Duration	Expected Product
1a	2,6-dimethoxyphenol, 1,1-dimethyl-1-heptanol	Methanesulfonic acid	Varies	Varies	1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene
1b	Intermediate from 1a	Halogenated disubstituted phosphite	Varies	Varies	2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate
1c	Intermediate from 1b	Alkali metal	Reflux[5]	1 hour[5]	1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene
2	1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene	Boron tribromide or Acid/Base	50-100 °C[5]	0.5-5 hours[5]	5-(1,1-Dimethylheptyl)resorcinol

Safety Precautions

- This synthesis should only be performed by trained personnel in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- **5-(1,1-Dimethylheptyl)resorcinol** is harmful if swallowed and can cause skin and eye irritation.[2]

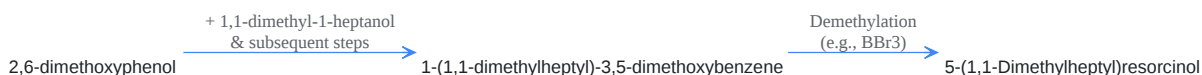
- Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
- Boron tribromide is highly corrosive and reacts violently with water; handle with extreme caution.
- Alkali metals are highly reactive and flammable; handle under an inert atmosphere.

Visualizing the Workflow and Pathway



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Caption: Overall workflow for the synthesis of **5-(1,1-Dimethylheptyl)resorcinol**.



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Caption: Simplified chemical reaction pathway.

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